molecular formula C9H10INO B13691208 N-(2-Iodo-5-methylphenyl)acetamide CAS No. 52164-28-0

N-(2-Iodo-5-methylphenyl)acetamide

Cat. No.: B13691208
CAS No.: 52164-28-0
M. Wt: 275.09 g/mol
InChI Key: ZZVCJIIDQSRZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Iodo-5-methylphenyl)acetamide is an acetamide derivative featuring an iodine atom at the ortho position and a methyl group at the para position on the phenyl ring. This substitution pattern distinguishes it from other halogenated acetamides, as iodine’s large atomic radius and polarizability may influence its physicochemical and biological properties. Potential applications may include pharmaceutical or agrochemical uses, inferred from structurally analogous compounds with halogen substituents .

Properties

CAS No.

52164-28-0

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(2-iodo-5-methylphenyl)acetamide

InChI

InChI=1S/C9H10INO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)

InChI Key

ZZVCJIIDQSRZJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodo-5-methylphenyl)acetamide typically involves the iodination of 2-methylacetanilide. The reaction is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions include maintaining a temperature range of 0-25°C and using a solvent like acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-Iodo-5-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study the effects of iodinated aromatic compounds on biological systems. It is also employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes .

Medicine: Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of N-(2-Iodo-5-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-Iodo-5-methylphenyl)acetamide with structurally related acetamides, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues with Halogen Substituents

Compound Name Substituents (Position) Key Properties/Applications Reference
This compound Iodo (ortho), Methyl (para) Potential rotamerism; inferred reactivity due to iodine’s electron-withdrawing nature
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Chloro (meta), Trichloro (acetyl) Orthorhombic crystal structure; influenced by electron-withdrawing groups
Alachlor Chloro (ortho), Methoxymethyl Herbicide; chloro substituent critical for herbicidal activity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...] Bromo (para), Methoxybenzyl FPR2 agonist; bromine enhances receptor specificity

Key Observations:

  • Substituent Position: Ortho-substituted iodine in the target compound may induce steric hindrance and electronic effects distinct from meta-substituted analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide), which exhibit predictable crystal packing due to meta-substitution .
  • Halogen Effects: Iodine’s larger size and polarizability compared to chlorine or bromine could alter binding kinetics in biological systems or stability in agrochemical applications .

Physicochemical Properties

  • Melting Points: While direct data for this compound is unavailable, a structurally related compound (N-(2-Iodo-5-methylphenyl)-N-(3-methyl-1-phenylbut-3-en-1-yl)acetamide) exhibits a melting point range of 89–93°C, suggesting moderate thermal stability .
  • Crystallography: Meta-substituted trichloro-acetamides form orthorhombic or monoclinic crystals, whereas ortho-substituted iodine analogs may adopt less symmetric arrangements due to steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.